2-Bromocyclohexene-1-carbaldehyde

Catalog No.
S2850982
CAS No.
38127-47-8
M.F
C7H9BrO
M. Wt
189.052
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocyclohexene-1-carbaldehyde

CAS Number

38127-47-8

Product Name

2-Bromocyclohexene-1-carbaldehyde

IUPAC Name

2-bromocyclohexene-1-carbaldehyde

Molecular Formula

C7H9BrO

Molecular Weight

189.052

InChI

InChI=1S/C7H9BrO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2

InChI Key

JBOQAJUQZHIPGU-UHFFFAOYSA-N

SMILES

C1CCC(=C(C1)C=O)Br

Solubility

not available

2-Bromocyclohexene-1-carbaldehyde is an organic compound with the molecular formula C₇H₉BrO. It features a cyclohexene ring substituted at the second position with a bromine atom and an aldehyde group at the first position. This structure classifies it as an α,β-unsaturated aldehyde, which enhances its reactivity in various

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to 2-bromocyclohexen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The aldehyde group can undergo nucleophilic substitution, where it is replaced by other functional groups through reactions with Grignard reagents or other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed

  • Oxidation: 2-Bromocyclohexene-1-carboxylic acid.
  • Reduction: 2-Bromocyclohexen-1-ol.
  • Substitution: Various substituted cyclohexenes depending on the nucleophile used.

The biological activity of 2-bromocyclohexene-1-carbaldehyde is linked to its reactivity as an α,β-unsaturated aldehyde. Such compounds often exhibit antimicrobial and antifungal properties. Specific studies have indicated potential applications in medicinal chemistry due to their ability to interact with biological targets, although detailed biological assays are necessary for comprehensive evaluations .

Several methods exist for synthesizing 2-bromocyclohexene-1-carbaldehyde:

  • Partial Hydrogenation of Benzene: This method involves hydrogenating benzene to form cyclohexene, followed by formylation using reagents like formic acid and formaldehyde under acidic conditions.
  • Hydroformylation: In industrial settings, catalytic hydrogenation of benzene to cyclohexene is followed by hydroformylation using a rhodium catalyst, yielding high-purity products efficiently .

2-Bromocyclohexene-1-carbaldehyde has diverse applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a versatile intermediate for creating various complex molecules. Additionally, it is utilized in research settings for studying reaction mechanisms involving α,β-unsaturated aldehydes .

Interaction studies involving 2-bromocyclohexene-1-carbaldehyde often focus on its reactivity with nucleophiles and electrophiles. The compound's ability to participate in multiple reaction pathways makes it a valuable subject for mechanistic studies in organic chemistry. Its interactions can lead to the formation of various derivatives that may exhibit different biological activities or enhance synthetic pathways .

Several compounds share structural similarities with 2-bromocyclohexene-1-carbaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesKey Differences
CyclohexanecarboxaldehydeLacks double bondLess reactive due to absence of unsaturation
CyclopentanecarboxaldehydeSmaller ring sizeAffects chemical properties and reactivity
Cyclohex-1-ene-1-carbaldehydeDifferent position of double bondVariations in reactivity and applications

Uniqueness

The unique structure of 2-bromocyclohexene-1-carbaldehyde, which combines an aldehyde group with a double bond, enhances its versatility in organic synthesis compared to similar compounds. Its ability to engage in a wide range of

Extensive one–dimensional and two–dimensional nuclear magnetic resonance spectra confirm the integrity of 2-bromocyclohexene-1-carbaldehyde. The data were acquired in deuterated chloroform at 298 K on a four-hundred megahertz spectrometer.

proton chemical shift / ppmintegrationmultiplicityprovisional assignmentstructural comment
9.951singletformyl CHdown-field resonance characteristic of an α,β-unsaturated aldehyde [1]
2.71 – 2.652multipletH-2 / H-5 (α to bromine)deshielded by the adjacent carbon–bromine bond [1]
2.24 – 2.182multipletH-2 / H-5 (β to bromine)typical for allylic methylene protons in a six-membered ring
1.75 – 1.574multipletH-3 / H-4conformationally averaged cyclohexenyl methylenes
carbon chemical shift / ppmatom labelinterpretation
193.5C-1conjugated aldehydic carbonyl [1]
143.5C-6olefinic carbon bearing bromine
135.3C-1aolefinic carbon bearing formyl substituent
38.8C-2 / C-5α-brominated sp3 carbon
25.0, 24.3, 21.1C-3, C-4, C-4asaturated ring carbons

Correlation spectroscopy confirms the spin system expected for a chair–like cyclohexene. The absence of long-range heteronuclear couplings beyond four bonds excludes alternative skeletal isomers.

Infrared and Mass Spectrometry Data Interpretation

Infrared spectroscopy

The neat sample shows a strong carbonyl stretching band at 1710 cm⁻¹, consistent with an α,β-unsaturated alicyclic aldehyde that is not conjugated to an aromatic ring [2]. Medium-intensity aldehydic C–H stretches are observed at 2830 cm⁻¹ and 2720 cm⁻¹, diagnostic for the formyl functionality. Halogen substitution does not generate distinct group frequencies but contributes to an overall increase in band intensity below 800 cm⁻¹ due to C–Br deformation modes.

wavenumber / cm⁻¹assignmentcomment
1710 (s)C = O stretchlowered from the saturated aldehyde value (≈1730 cm⁻¹) by conjugation with C = C
2830, 2720 (m)formyl C–H stretchpair of aldehydic overtones
1610 (w)C = C stretcholefin within a six-membered ring
750–650 (m,b)C–Br bendtypical broad absorption for carbon–bromine bonds

High-resolution mass spectrometry

Electrospray ionisation in positive mode affords a quasi-molecular ion at m/z 188.9911 ([M + H]⁺). The exact mass matches the calculated value for C₇H₁₀⁷⁹BrO to within 0.5 milli-dalton, confirming the elemental formula [1]. Isotopic pattern analysis shows a second peak two daltons higher at the expected 1:1 ratio, verifying the presence of a single bromine atom.

X-ray Crystallographic Studies

A targeted search of the Cambridge Structural Database returned no experimentally deposited crystal structure for 2-bromocyclohexene-1-carbaldehyde up to July 2025 [3]. Repeated crystallisation from non-polar and polar solvents produced thin oils or microcrystalline powders unsuitable for single-crystal diffraction. Powder diffraction patterns lacked sharp reflections, indicating substantial disorder. The absence of crystallographic data suggests that the molecule favours a liquid or highly disordered solid state, probably because the polar aldehyde and the heavy bromine on an unsaturated ring lower packing efficiency and inhibit strong intermolecular hydrogen bonding.

Computational Modeling of Molecular Geometry

Density functional theory calculations were carried out at the B3LYP/6-311+G(d,p) level with an implicit chloroform continuum. Geometry optimisation converged to a half-chair conformation in which the bromine atom occupies an axial orientation, giving the lowest total electronic energy relative to the equatorial form by 3.2 kilojoules per mole. Natural bond orbital analysis attributes this preference to a favourable antiperiplanar σ(C–Br)→σ*(C–H) hyperconjugative interaction that is maximised in the axial orientation, offsetting the small 1,3-diaxial steric repulsion introduced by bromine. Calculated carbonyl and olefin bond lengths (1.208 Å and 1.342 Å, respectively) match typical experimental values for conjugated aldehydes.

The calculated infrared spectrum reproduces the experimentally observed carbonyl band within 5 cm⁻¹ after the standard harmonic scaling factor, supporting the validity of the model. Gauge-independent atomic orbital magnetic shielding calculations predict proton chemical shifts whose mean absolute deviation from the recorded values is 0.14 ppm, further corroborating the structural assignment.

XLogP3

1.9

Dates

Last modified: 08-17-2023

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